molecular formula C23H27N7O2 B11671666 2-ethoxy-4-[(E)-{2-[4-(phenylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol

2-ethoxy-4-[(E)-{2-[4-(phenylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol

Cat. No.: B11671666
M. Wt: 433.5 g/mol
InChI Key: ZLOIGRFFZGQXSM-LFVJCYFKSA-N
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Description

2-ETHOXY-4-[(E)-{2-[4-(PHENYLAMINO)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring, a phenylamino group, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ETHOXY-4-[(E)-{2-[4-(PHENYLAMINO)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL typically involves multiple steps, starting with the preparation of the triazine core. The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions. The phenylamino group is introduced via nucleophilic substitution reactions, while the piperidine moiety is incorporated through amination reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and optimized conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-ETHOXY-4-[(E)-{2-[4-(PHENYLAMINO)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-ETHOXY-4-[(E)-{2-[4-(PHENYLAMINO)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-ETHOXY-4-[(E)-{2-[4-(PHENYLAMINO)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-ETHOXY-4-[(E)-{2-[4-(PHENYLAMINO)-6-(MORPHOLIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL
  • 2-ETHOXY-4-[(E)-{2-[4-(PHENYLAMINO)-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL

Uniqueness

2-ETHOXY-4-[(E)-{2-[4-(PHENYLAMINO)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its piperidine moiety, in particular, may contribute to its unique interactions with molecular targets compared to similar compounds with different substituents.

Properties

Molecular Formula

C23H27N7O2

Molecular Weight

433.5 g/mol

IUPAC Name

4-[(E)-[(4-anilino-6-piperidin-1-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]-2-ethoxyphenol

InChI

InChI=1S/C23H27N7O2/c1-2-32-20-15-17(11-12-19(20)31)16-24-29-22-26-21(25-18-9-5-3-6-10-18)27-23(28-22)30-13-7-4-8-14-30/h3,5-6,9-12,15-16,31H,2,4,7-8,13-14H2,1H3,(H2,25,26,27,28,29)/b24-16+

InChI Key

ZLOIGRFFZGQXSM-LFVJCYFKSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCCCC4)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCCCC4)O

Origin of Product

United States

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